![molecular formula C11H7ClF3N B12880067 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 88594-17-6](/img/structure/B12880067.png)
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole
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Overview
Description
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5), though steric and electronic effects from the chloro and trifluoromethylphenyl groups modulate reactivity:
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Nitration : Occurs under mild acidic conditions (e.g., HNO₃ in AcOH) at C5, yielding 3-chloro-4-[2-(trifluoromethyl)phenyl]-5-nitro-1H-pyrrole.
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Sulfonation : Directed to C2 using chlorosulfonic acid, producing sulfonated derivatives with retained trifluoromethylphenyl functionality.
Electronic Influence :
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The electron-withdrawing trifluoromethyl group deactivates the phenyl ring but enhances electrophilic attack on the pyrrole core via resonance effects .
Nucleophilic Substitution
The chlorine atom at C3 participates in nucleophilic displacement reactions:
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Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 3-amino derivatives.
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Alkoxy Substitution : Treatment with sodium methoxide yields 3-methoxy analogs, though competing ring-opening is observed under prolonged heating.
Kinetic Data :
Reaction Conditions | Yield (%) | Byproducts |
---|---|---|
NH₃ (2 equiv.), DMF, 12 h, 80°C | 72 | <5% ring-opened |
NaOMe (3 equiv.), MeOH, 24 h | 58 | 15% decomposition |
Oxidation:
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Peracid Epoxidation : Reacts with mCPBA in CH₂Cl₂ to form an unstable epoxide intermediate, which rearranges to a diketone.
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Ozonolysis : Cleaves the pyrrole ring, generating 2-(trifluoromethyl)benzaldehyde and chloroacetic acid derivatives.
Reduction:
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Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm) reduces the pyrrole ring to a pyrrolidine, albeit with partial dechlorination.
Cross-Coupling Reactions
The chloro substituent enables transition-metal-catalyzed couplings:
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Suzuki-Miyaura : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C), yielding biaryl derivatives.
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃.
Optimized Conditions :
Coupling Partner | Catalyst System | Temp (°C) | Yield (%) |
---|---|---|---|
4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 90 | 81 |
Morpholine | Pd₂(dba)₃/Xantphos | 110 | 68 |
Cycloaddition and Ring Expansion
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Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts .
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Photochemical [2+2] Cycloaddition : With alkenes under UV light, generating strained cyclobutane derivatives.
Computational Reactivity Insights
DFT studies (B3LYP/6-311+G**) highlight key reactivity descriptors :
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Fukui Indices :
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f+ (electrophilicity): C2 (0.42) > C5 (0.38)
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f− (nucleophilicity): C3 (0.15, Cl site)
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Global Reactivity :
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Chemical potential (μ) = −4.71 eV
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Hardness (η) = 5.23 eV
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Stability and Byproduct Analysis
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Thermal Degradation : Decomposes above 200°C, releasing HCl and trifluorotoluene.
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Hydrolytic Stability : Resistant to aqueous acids (pH > 3) but decomposes in basic media (pH > 10).
Comparative Reactivity with Analogues
Reaction Type | 3-Chloro-4-[2-(CF₃)Ph]-1H-pyrrole | 3-Bromo-4-[4-MeOPh]-1H-pyrrole |
---|---|---|
Suzuki Coupling Yield | 81% | 74% |
Nitration Rate (k, M⁻¹s⁻¹) | 2.3 × 10⁻³ | 1.8 × 10⁻³ |
Scientific Research Applications
Medicinal Chemistry Applications
The compound 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is primarily investigated for its biological activities, including:
- Antimicrobial Activity : Research has indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar pyrrole compounds possess activity against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Pyrrole derivatives have been found to inhibit cancer cell proliferation in various studies. For example, a related compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
- Inhibition of Enzymatic Targets : The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of Plasmodium species responsible for malaria. Inhibitors targeting DHODH have shown promise in preclinical studies for malaria prophylaxis .
Chemical Properties and Reactivity
The unique chemical structure of this compound contributes to its reactivity and potential applications in synthetic chemistry:
- Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions, starting from simpler pyrrole derivatives. Various methods have been explored to optimize yield and purity .
- Chemical Reactivity : The presence of the chloro and trifluoromethyl groups enhances the electrophilicity of the pyrrole ring, making it suitable for further functionalization. This reactivity can be exploited in the development of new drugs or materials .
Data Table: Biological Activities of Related Pyrrole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and trifluoromethyl substitutions | Antimicrobial, anticancer |
4-amino-3-chloro-1H-pyrrole-2,5-dione | Amino group at position 4 | Antitumor activity against colon cancer |
3-(trifluoromethyl)aniline derivatives | Trifluoromethyl group | Antibacterial properties |
Coumarin derivatives | Coumarin core with various substitutions | Antimicrobial and anticancer activities |
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antimalarial Activity : A study demonstrated that pyrrole-based DHODH inhibitors showed potent activity against both P. falciparum and P. vivax, indicating their potential as antimalarial agents . The structural optimization led to compounds with improved efficacy and reduced side effects.
- Anticancer Research : Another investigation assessed the cytotoxic effects of pyrrole derivatives on various cancer cell lines. Results indicated that modifications to the pyrrole structure could enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
Uniqueness
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its trifluoromethyl and chloro substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic compound belonging to the pyrrole class, characterized by its unique structural features, including a chloro group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C11H7ClF3N, with a molecular weight of approximately 245.63 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.
Biological Activities
Research indicates that derivatives of pyrrole compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyrrole derivatives in inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including colon cancer models. A notable example is the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, which showed promising results against HCT-116 and SW-620 colon cancer cell lines .
- Antimicrobial Properties : Pyrrole derivatives have also been evaluated for their antibacterial activities. The structural modifications in compounds like this compound can influence their efficacy against both Gram-positive and Gram-negative bacteria. Studies have indicated that halogen substitutions, such as chlorine at the C4 position, correlate with enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of pyrrole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of pyrrole derivatives. These groups can enhance interactions with biological targets due to increased lipophilicity and altered electronic properties .
- Positioning of Functional Groups : The specific positioning of substituents on the pyrrole ring affects binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms. For instance, modifications at positions 2 and 4 have been linked to improved activity against certain cancer cell lines .
Anticancer Activity
A study conducted by researchers investigated various pyrrole derivatives for their anticancer properties. Notably, compound TDR32750 (a related pyrrole derivative) exhibited potent activity against Plasmodium falciparum with an EC50 value around 9 nM, indicating strong potential for further development as an antimalarial agent . Although not directly related to this compound, the findings underscore the therapeutic promise of pyrrole compounds.
Antimicrobial Efficacy
Another significant study focused on the antibacterial potential of pyrrole derivatives, revealing that compounds with halogen substitutions demonstrated notable activity against resistant bacterial strains. The research highlighted that structural modifications could lead to enhanced potency against pathogens like Staphylococcus aureus and Escherichia coli, providing insights into designing effective antimicrobial agents .
Properties
CAS No. |
88594-17-6 |
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Molecular Formula |
C11H7ClF3N |
Molecular Weight |
245.63 g/mol |
IUPAC Name |
3-chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-10-6-16-5-8(10)7-3-1-2-4-9(7)11(13,14)15/h1-6,16H |
InChI Key |
FBLVXCCXIBALAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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